2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Description
2-((3,3-Dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a 4-methoxyphenyl group at position 3 and a thioether-linked 3,3-dimethyl-2-oxobutyl substituent at position 2 of the quinazolinone core. This compound belongs to a class of S-substituted 2-mercaptoquinazolin-4(3H)-ones, which are known for their diverse pharmacological activities, including enzyme inhibition, antihypertensive, and antimicrobial effects .
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-21(2,3)18(24)13-27-20-22-17-8-6-5-7-16(17)19(25)23(20)14-9-11-15(26-4)12-10-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVUZAAIZXCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and appropriate electrophiles.
Attachment of the Dimethyl-Oxobutylthio Group: This step involves the thiolation of the quinazolinone core with a suitable thiol reagent, followed by the alkylation with a dimethyl-oxobutyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the quinazolinone core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:
-
Antimicrobial Activity :
- Research indicates that quinazolinone derivatives, including this compound, demonstrate antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi such as Candida albicans .
- The mechanism involves binding to penicillin-binding proteins (PBPs), disrupting cell wall synthesis .
- Anticancer Potential :
-
Anti-inflammatory Properties :
- The compound may possess anti-inflammatory effects, which are crucial for treating various inflammatory diseases. Studies suggest that it can modulate inflammatory pathways, potentially reducing symptoms in conditions such as arthritis .
Synthesis and Structure
The synthesis of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions starting from readily available precursors. The structural features contribute to its biological activity, with the thioether and methoxy groups enhancing solubility and bioavailability.
Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Chemistry demonstrated the synthesis of various quinazolinone derivatives, including this compound, which were screened for antimicrobial activity. The most active derivative showed a minimum inhibitory concentration (MIC) of 1.95 µg/mL against Staphylococcus aureus .
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against several cancer cell lines. Results indicated that it inhibited cell proliferation significantly at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Data Table of Applications
Mechanism of Action
The mechanism of action of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes, such as kinases or proteases.
Receptor Binding: It could bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Type and Enzyme Inhibition: Aliphatic thio groups (e.g., ethylthio, 3,3-dimethyl-2-oxobutylthio) confer superior carbonic anhydrase (CA) inhibitory activity compared to aromatic thio substituents. For example, aliphatic-thio derivatives exhibit KI values of 6.4–14.2 nM for hCA II/IX, whereas benzylthio analogs show reduced potency (KI: 66.5–173.4 nM) . The target compound’s 3,3-dimethyl-2-oxobutylthio group likely enhances CA binding due to favorable hydrophobic interactions and conformational flexibility. Electron-withdrawing groups (e.g., Cl, NO2) on benzylthio moieties moderately improve activity but remain less effective than aliphatic chains .
Pharmacological Profile: Antihypertensive Activity: Chlorinated derivatives (e.g., compound 24 in ) demonstrate α1-adrenergic receptor blockade, comparable to prazosin, with prolonged action . The target compound’s 4-methoxyphenyl group may influence receptor affinity, though direct evidence is lacking. Antimicrobial and Anticonvulsant Effects: Compounds with 4-methoxyphenyl at position 3 (e.g., 3-(4-methoxyphenyl)-2-substituted derivatives) show notable analgesic and anticonvulsant activities, likely due to enhanced blood-brain barrier penetration .
Synthetic Methods :
Biological Activity
2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one, a quinazolinone derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by a complex structure that includes a quinazolinone core, a methoxyphenyl group, and a thioether moiety, which may contribute to its diverse biological effects.
- Molecular Formula : C21H22N2O3S
- Molecular Weight : 382.48 g/mol
- CAS Number : 380343-38-4
Anticancer Properties
Quinazolinone derivatives have been widely studied for their anticancer properties. The compound has shown significant cytotoxic effects against various cancer cell lines:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
- PC3 (prostate cancer)
- Cytotoxicity Results :
Antioxidant Activity
The antioxidant properties of quinazolinones are also noteworthy. Studies indicate that the presence of hydroxyl groups enhances antioxidant activity significantly:
- Mechanism : The compound's ability to scavenge free radicals may be attributed to the methoxy and thio groups that facilitate electron donation.
- Assays Used : Various assays such as DPPH and ABTS were employed to evaluate antioxidant capacity .
Other Biological Activities
In addition to anticancer and antioxidant activities, quinazolinone derivatives have demonstrated:
- Antibacterial Effects : Some studies report antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The thioether moiety may play a role in modulating inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Key findings include:
- The presence of electron-donating groups (like methoxy) enhances activity.
- Substituents at specific positions on the phenyl ring significantly affect the potency against cancer cell lines .
Case Studies
- Study on Quinazolinone-Thiazole Hybrids :
- Evaluation of Antioxidant Activity :
Q & A
Q. What are the established synthetic routes for 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one?
The compound is synthesized via condensation of 2-hydrazino-3-(4-methoxyphenyl)quinazolin-4(3H)-one with ketones or aldehydes under acidic conditions. For example, reacting with 3,3-dimethyl-2-oxobutyl thiol derivatives in the presence of p-toluenesulfonic acid (p-TsOH) or similar catalysts yields the target compound. Key intermediates are purified via recrystallization (ethanol/water mixtures) and characterized by NMR and HRMS .
Q. Which standard assays are used to evaluate its antibacterial activity?
Antibacterial activity is assessed using agar diffusion (zone of inhibition) and minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Positive controls like ciprofloxacin are included, and results are validated via triplicate experiments .
Q. How is the compound characterized for structural confirmation?
Characterization involves:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., methoxy group at δ 3.8 ppm, quinazolinone carbonyl at δ 165 ppm).
- HRMS : For exact mass verification (e.g., [M+H]⁺ calculated within 5 ppm error).
- IR : To identify functional groups like C=O (1680–1720 cm⁻¹) and C-S (650–700 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be optimized for thioether-linked quinazolinones?
Low yields (e.g., 32% in some cases) are addressed by:
Q. What strategies resolve conflicting bioactivity data between in vitro and in vivo models?
Discrepancies arise from poor pharmacokinetics or metabolite instability. Solutions include:
- Prodrug modification : Adding ester groups to enhance bioavailability.
- Dosing regimen adjustment : Testing higher frequencies or intravenous administration.
- Metabolite profiling : LC-MS/MS to identify active/inactive derivatives .
Q. How is computational modeling applied to study its mechanism of action?
Q. What structural modifications enhance selectivity against fungal vs. bacterial targets?
SAR studies show:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improve antifungal activity (MIC: 8 µg/mL against Candida albicans).
- Thioether chain length : Longer chains (C3–C5) reduce cytotoxicity toward mammalian cells .
Data Analysis & Contradiction Resolution
Q. How are spectral overlaps in NMR resolved for complex derivatives?
- 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates carbons with protons.
- Variable temperature NMR : Reduces signal broadening caused by dynamic processes .
Q. What methods validate purity when HRMS and NMR data conflict?
Q. How are structure-activity relationships (SAR) systematically analyzed?
- Principal component analysis (PCA) : Correlates substituent properties (logP, molar refractivity) with bioactivity.
- Free-Wilson approach : Quantifies contributions of specific functional groups to activity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
